Perfluorodecyl iodide

Catalog No.
S529855
CAS No.
423-62-1
M.F
C10F21I
M. Wt
645.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorodecyl iodide

CAS Number

423-62-1

Product Name

Perfluorodecyl iodide

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluoro-10-iododecane

Molecular Formula

C10F21I

Molecular Weight

645.98 g/mol

InChI

InChI=1S/C10F21I/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32

InChI Key

UDWBMXSQHOHKOI-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Solubility

Soluble in DMSO

Synonyms

Henicosafluoro-10-iododecane; 1-Iodoperfluorodecane; Decane, heneicosafluoro-1-iodo-; Perfluoro-1-iododecane; Perfluorodecyl iodide; Henicosafluorodecyl Iodide.

Canonical SMILES

C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Description

The exact mass of the compound Perfluorodecyl iodide is 645.8709 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
  • Perfluorodecyl iodide is a perfluorinated derivative of decane (a 10-carbon alkane) where all the hydrogen atoms are replaced with fluorine atoms, except for one at the end which is bonded to iodine (I).
  • Its chemical formula is C₁₀F₂₁I and CAS Registry Number is 423-62-1 [].
  • Perfluorodecyl iodide finds application in various areas of scientific research due to its unique properties, particularly its stability and ability to modify other molecules [, ].

Molecular Structure Analysis

Perfluorodecyl iodide possesses a linear molecular structure with several key features:

  • Perfluorinated Carbon Chain: A ten-carbon chain forms the backbone, with all hydrogens replaced by fluorine atoms (C-F bonds). This creates a strong electron-withdrawing effect, influencing the compound's reactivity [].
  • Iodine Terminal Group: An iodine atom (I) is bonded to the terminal carbon, making it a good leaving group in certain reactions [].

Chemical Reactions Analysis

Perfluorodecyl iodide participates in various chemical reactions, including:

  • Synthesis: The specific synthesis route for Perfluorodecyl iodide is not widely reported in scientific literature. However, similar perfluorinated alkyl iodides can be synthesized through the reaction of a perfluorinated alcohol with a suitable iodination reagent like sodium iodide (NaI) or hydroiodic acid (HI) [].
  • Substitution Reactions: Perfluorodecyl iodide can act as a reactant in nucleophilic substitution reactions. The good leaving group property of the iodine atom allows it to be readily displaced by a nucleophile (electron-rich species) to form new carbon-carbon or carbon-heteroatom bonds []. An example reaction, though not reported for Perfluorodecyl iodide specifically, is the substitution with a Grignard reagent (RMgX) to form a perfluorinated alkane:

C₁₀F₂₁I + RMgX → C₁₀F₂₁R + MgIX

(Where R is an alkyl or aryl group and X is a halogen)


Physical And Chemical Properties Analysis

  • Melting Point: 65-67 °C (literature) [].
  • Boiling Point: 195-200 °C (literature) [].
  • Solubility: Information on specific solubility data is limited. However, due to the presence of the perfluorinated chain, Perfluorodecyl iodide is likely to be more soluble in organic solvents than in water.
  • Stability: Perfluorodecyl iodide is expected to be highly stable due to the strong C-F bonds and the inert nature of the perfluorinated chain [].

Mechanism of Action (Not Applicable)

Perfluorodecyl iodide is primarily used as a chemical reagent and does not possess a specific biological mechanism of action.

  • Limited Data: Extensive data on the safety and hazards of Perfluorodecyl iodide is not readily available.
  • Potential Concerns: As with many perfluorinated compounds, Perfluorodecyl iodide might raise concerns due to its persistence in the environment and potential for bioaccumulation. However, more research is needed to determine the specific risks.
  • General Precautions: Standard laboratory safety practices should be followed when handling Perfluorodecyl iodide, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Perfluoroalkyl Building Block

Perfluorodecyl iodide functions as a perfluoroalkyl-containing building block in organic synthesis [1]. The presence of a reactive iodide group (I) allows its use in various coupling reactions. These reactions introduce a perfluorinated chain into target molecules, enabling the creation of novel materials with specific properties.

For instance, perfluorinated chains can enhance a molecule's water and oil repellency, thermal and chemical stability [1]. By incorporating perfluorodecyl iodide, researchers can explore these functionalities in target molecules for various applications.

Source

[1] Smolecule.com - 3-(Perfluorooctyl)propyl iodide

Fluoroalkylalkylthiol Synthesis

Perfluorodecyl iodide plays a role in the synthesis of fluoroalkylalkylthiols through the Zemplen deacylation process [1]. This technique utilizes perfluorodecyl iodide as a starting material to generate fluoroalkylalkylthiols. These are valuable intermediates in organic synthesis, meaning they serve as crucial building blocks for more complex molecules.

Fluoroalkylalkylthiols possess unique properties due to the combination of a perfluorinated chain and a thiol group (S-H). Researchers employ them in the synthesis of pharmaceuticals, functional materials, and other advanced molecules [1].

Source

[1] Smolecule.com - 3-(Perfluorooctyl)propyl iodide

Fluorous-Assisted Oligosaccharide Synthesis

Another application of perfluorodecyl iodide lies in automated fluorous-assisted solution-phase oligosaccharide synthesis [1]. Oligosaccharides are complex carbohydrates formed by linking multiple sugar units.

In this approach, perfluorodecyl iodide plays a part in activating thioglycoside donors, a critical step for assembling these intricate carbohydrate structures. The perfluorinated chain's unique properties likely aid in the reaction process or purification steps [1].

Source

[1] Smolecule.com - 3-(Perfluorooctyl)propyl iodide

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

XLogP3

8.1

Exact Mass

645.8709

Boiling Point

195.0 °C

Appearance

Solid powder

Melting Point

66.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 47 of 92 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 92 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

423-62-1

Wikipedia

Perfluorodecyl iodide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other basic organic chemical manufacturing
Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-10-iodo-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Modify: 2023-08-15
1: Liu H, Zou M, Li P, Wang H, Lin X, Ye J. Oxymatrine mediated maturation of dendritic cells leads to activation of FOXP3+/CD4+ Treg cells and reversal of cisplatin resistance in lung cancer cells. Mol Med Rep. 2019 Mar 20. doi: 10.3892/mmr.2019.10064. [Epub ahead of print] PubMed PMID: 30896871.
2: Zhu S, Wang T, Luo F, Li H, Jia Q, He T, Wu H, Zou T. Astaxanthin inhibits proliferation and induces apoptosis of LX 2 cells by regulating the miR 29b/Bcl 2 pathway. Mol Med Rep. 2019 Mar 14. doi: 10.3892/mmr.2019.10025. [Epub ahead of print] PubMed PMID: 30896849.
3: Sun J, Feng Y, Wang Y, Ji Q, Cai G, Shi L, Wang Y, Huang Y, Zhang J, Li Q. α-hederin induces autophagic cell death in colorectal cancer cells through reactive oxygen species dependent AMPK/mTOR signaling pathway activation. Int J Oncol. 2019 Mar 19. doi: 10.3892/ijo.2019.4757. [Epub ahead of print] PubMed PMID: 30896843.
4: Qu Y, Liao Z, Wang X, Zhang J, Liu C. EFLDO sensitizes liver cancer cells to TNFSF10 induced apoptosis in a p53 dependent manner. Mol Med Rep. 2019 Mar 15. doi: 10.3892/mmr.2019.10046. [Epub ahead of print] PubMed PMID: 30896802.
5: Schurink B, Cleypool CGJ, Bleys RLAW. A rapid and simple method for visualizing milky spots in large fixed tissue samples of the human greater omentum. Biotech Histochem. 2019 Mar 21:1-6. doi: 10.1080/10520295.2019.1583375. [Epub ahead of print] PubMed PMID: 30896309.
6: Andersen C, Ferey V, Daumas M, Bernardelli P, Guérinot A, Cossy J. Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Org Lett. 2019 Mar 21. doi: 10.1021/acs.orglett.9b00579. [Epub ahead of print] PubMed PMID: 30896173.
7: Veronese L, Quartapelle Procopio E, Moehl T, Panigati M, Nonomura K, Hagfeldt A. Triarylamine-based hydrido-carboxylate rhenium(i) complexes as photosensitizers for dye-sensitized solar cells. Phys Chem Chem Phys. 2019 Mar 21. doi: 10.1039/c9cp00856j. [Epub ahead of print] PubMed PMID: 30896002.
8: Song Y, Li T, Liu Z, Xu Z, Zhang Z, Chi L, Liu Y. Inhibition of Drp1 after traumatic brain injury provides brain protection and improves behavioral performance in rats. Chem Biol Interact. 2019 Mar 17. pii: S0009-2797(19)30191-7. doi: 10.1016/j.cbi.2019.03.013. [Epub ahead of print] PubMed PMID: 30894316.
9: Tang P, Nguyen NT, Lo JG, Sun G. Colorimetric Detection of Carcinogenic Alkylating Fumigants on Nylon 6 Nanofibrous Membrane. Part II: Self-Catalysis of 2-Diethylaminoethyl Modified Sensor Matrix for Improvement of Sensitivity. ACS Appl Mater Interfaces. 2019 Mar 20. doi: 10.1021/acsami.9b03147. [Epub ahead of print] PubMed PMID: 30892867.
10: Zhao IS, Chu S, Yu OY, Mei ML, Chu CH, Lo ECM. Effect of silver diamine fluoride and potassium iodide on shear bond strength of glass ionomer cements to caries-affected dentine. Int Dent J. 2019 Mar 20. doi: 10.1111/idj.12478. [Epub ahead of print] PubMed PMID: 30892699.
11: Maeda K, Kunieda T, Tamura K, Hatano K, Hara-Nishimura I, Shimada T. Identification of periplasmic root-cap mucilage in developing columella cells of Arabidopsis thaliana. Plant Cell Physiol. 2019 Mar 20. pii: pcz047. doi: 10.1093/pcp/pcz047. [Epub ahead of print] PubMed PMID: 30892660.
12: Mohamed HAE, Al-Shareef HF. Design, Synthesis, Anti-Proliferative Evaluation and Cell Cycle Analysis of Hybrid 2-Quinolones. Anticancer Agents Med Chem. 2019 Mar 19. doi: 10.2174/1871520619666190319142934. [Epub ahead of print] PubMed PMID: 30892164.
13: Bachurin SO, Makhaeva GF, Shevtsova EF, Boltneva NP, Kovaleva NV, Lushchekina SV, Rudakova EV, Dubova LG, Vinogradova DV, Sokolov VB, Aksinenko AY, Fisenko VP, Richardson RJ, Aliev G. Conjugates of methylene blue with γ-carboline derivatives as new multifunctional agents for the treatment of neurodegenerative diseases. Sci Rep. 2019 Mar 19;9(1):4873. doi: 10.1038/s41598-019-41272-4. PubMed PMID: 30890752.
14: Xiao W, Li J, Qu X, Wang L, Tan Y, Li K, Li H, Yue X, Li B, Liao X. Cell-laden interpenetrating network hydrogels formed from methacrylated gelatin and silk fibroin via a combination of sonication and photocrosslinking approaches. Mater Sci Eng C Mater Biol Appl. 2019 Jun;99:57-67. doi: 10.1016/j.msec.2019.01.079. Epub 2019 Jan 19. PubMed PMID: 30889731.
15: Zou Y, Yong C, Haoyi W, Cai Q, Mu C, Zhang JP. Highly Efficient and Stable 2D-3D Perovskite Solar Cells Fabricated by Interfacial Modification. Nanotechnology. 2019 Mar 19. doi: 10.1088/1361-6528/ab10f3. [Epub ahead of print] PubMed PMID: 30889563.
16: Fan X, Jiang YY, Zhu L, Zhang Q, Bi S. Mechanism and Origin of Stereoselectivity of Pd-Catalyzed Cascade Annulation of Aryl Halide, Alkene and Carbon Monoxide via C-H Activation. J Org Chem. 2019 Mar 19. doi: 10.1021/acs.joc.9b00348. [Epub ahead of print] PubMed PMID: 30889359.
17: Sanni AM, Lavan SN, Avramenko A, Rabuffetti FA, Suescun L, Rury AS. Room Temperature Broadband Light Emission From Hybrid Lead Iodide Perovskite-Like Quantum Wells: THz Spectroscopic Investigation of Meta-Stable Defects. J Phys Chem Lett. 2019 Mar 19. doi: 10.1021/acs.jpclett.9b00743. [Epub ahead of print] PubMed PMID: 30888826.
18: Satkar Y, Yera-Ledesma LF, Mali N, Patil D, Navarro-Santos P, Segura-Quezada LA, Ramírez-Morales PI, Solorio-Alvarado CR. Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. J Org Chem. 2019 Mar 19. doi: 10.1021/acs.joc.9b00161. [Epub ahead of print] PubMed PMID: 30888169.
19: Synthesis of perfluorinated allylic compounds by radical allylation and their purification over fluorous reverse-phase silica. Ryu I, et al. Tetrahedron Letters 42(5), 947-950, (2001)
20: 3, 5-Bis (perfluorodecyl) phenylboronic acid as an easily recyclable direct amide condensation catalyst. Ishihara K, et al. Synlett 2001(9), 1371-1374, (2001)

Explore Compound Types